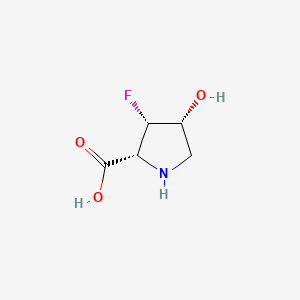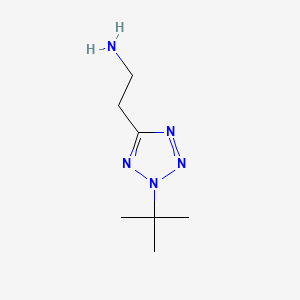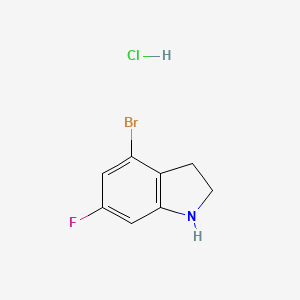![molecular formula C5H3N4NaS B13455772 Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide](/img/structure/B13455772.png)
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a dicationic molten salt catalyst based on Tropine, which facilitates the formation of the triazolopyrimidine ring system . The reaction is carried out under solvent-free conditions or in ethanol as a green solvent, yielding high purity products with excellent efficiency.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is emphasized to minimize the ecological impact. The catalyst can be recovered and reused multiple times, making the process cost-effective and sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has a broad spectrum of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound has shown promising activity in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis . The compound’s ability to bind to these proteins has been confirmed through molecular docking and dynamics simulations .
Comparación Con Compuestos Similares
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring system and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic ring system and have been studied for their anticancer properties.
Uniqueness: Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide stands out due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which is not commonly observed in other similar compounds. This unique mechanism of action makes it a valuable candidate for further research and development in targeted cancer therapies .
Propiedades
Fórmula molecular |
C5H3N4NaS |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
sodium;[1,2,4]triazolo[4,3-a]pyrimidine-3-thiolate |
InChI |
InChI=1S/C5H4N4S.Na/c10-5-8-7-4-6-2-1-3-9(4)5;/h1-3H,(H,8,10);/q;+1/p-1 |
Clave InChI |
YXVXYTMWSLTVGN-UHFFFAOYSA-M |
SMILES canónico |
C1=CN2C(=NN=C2[S-])N=C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13455694.png)




![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoate](/img/structure/B13455745.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-fluoro-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B13455765.png)

![(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B13455775.png)

![3-Bromo-6-methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13455784.png)

amine dihydrochloride](/img/structure/B13455795.png)
